4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Catalog No.
S13570149
CAS No.
M.F
C10H11N3S
M. Wt
205.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyr...

Product Name

4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

IUPAC Name

4-thiophen-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

InChI

InChI=1S/C10H11N3S/c1-3-11-9(7-2-4-14-5-7)10-8(1)12-6-13-10/h2,4-6,9,11H,1,3H2,(H,12,13)

InChI Key

DHAIYOSADFKYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CSC=C3

4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique combination of thiophene and imidazopyridine structures. The thiophene component is a five-membered aromatic ring containing sulfur, while the imidazopyridine portion consists of a fused bicyclic system formed by an imidazole ring and a pyridine ring. This compound is notable for its potential biological activities and applications across various scientific fields, including medicinal chemistry and materials science.

Chemical Structure

  • Molecular Formula: C10H11N3S
  • Molecular Weight: 205.28 g/mol
  • IUPAC Name: 4-thiophen-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
  • InChI Key: DHAIYOSADFKYAZ-UHFFFAOYSA-N

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The imidazopyridine moiety is susceptible to reduction under specific conditions.
  • Substitution Reactions: Both the thiophene and imidazopyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid are typically used.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are common choices.
  • Substitution Reagents: Halogens, alkylating agents, and various nucleophiles can facilitate substitution reactions.

Research indicates that 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibits significant biological activities. Its mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes linked to disease pathways or modulate receptor activity in various biological systems .

The synthesis of 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves cyclization reactions between appropriate precursors:

  • Condensation Reaction: A common method involves the reaction of 3-thiophenecarboxaldehyde with 2-aminopyridine in the presence of a catalyst.
  • Cyclization Conditions: Specific conditions such as temperature and solvent choice are optimized to achieve high yields and purity. Advanced techniques like continuous flow reactors may also be employed for industrial-scale production.

The compound has potential applications in various domains:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Material Science: Its unique structure allows exploration in the development of novel materials with specific electronic or optical properties.

Interaction studies have shown that 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can bind to various molecular targets. These interactions can modulate biological pathways relevant to therapeutic effects. Detailed studies on its pharmacodynamics and pharmacokinetics are essential for understanding its full potential in drug design .

Several compounds share structural similarities with 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-methyl-3H-imidazo[4,5-c]pyridineMethyl group substitutionLacks the thiophene moiety
2-aminoimidazo[4,5-b]pyridineAmino group at position 2Different nitrogen arrangement
2-thienylimidazo[4,5-b]pyridineThiophene directly attached to imidazoleDifferent connectivity compared to the target compound

Uniqueness of 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

The unique combination of the thiophene ring with the imidazopyridine structure gives this compound distinct physical and chemical properties that may enhance its biological activity compared to similar compounds. Its specific interactions with biological targets could lead to novel therapeutic applications not achievable by structurally similar compounds .

This comprehensive overview highlights the significance of 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in chemical research and potential applications in drug development and material sciences.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.06736854 g/mol

Monoisotopic Mass

205.06736854 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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